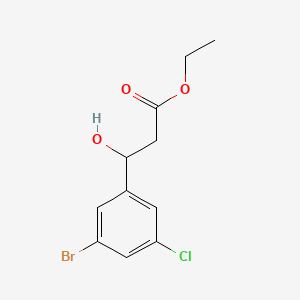
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It features a bromine and chlorine-substituted phenyl ring attached to a hydroxypropanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-Bromo-5-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is a chemical compound with potential applications in scientific research, particularly as an intermediate in chemical synthesis. The compound features a phenyl ring with bromine and chlorine substituents at the 3 and 5 positions, respectively.
Synthesis Intermediate
This compound can be used as an intermediate in the synthesis of various compounds. The presence of bromine and chlorine substituents on the phenyl ring, along with the hydroxy group, allows for further chemical modifications and reactions.
Pharmaceuticals
The compound may be a precursor in synthesizing pharmaceuticals. Derivatives of this compound may exhibit different biological or chemical properties, making it a candidate for medicinal chemistry research. Halogenated phenols, like this compound, can interact with biological targets due to their electrophilic nature.
Other Potential Application
It has been used in the preparation of a medicine for treating diseases caused by immunodeficiency viruses and for treating Alzheimer's disease mild cognition impairment disease . It can also be used for a non-nucleoside reverse transcriptase inhibitor of preparation .
Related Compounds
作用机制
The mechanism of action of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
- Ethyl 3-(3-Bromo-5-chlorophenyl)propanoate
- 3-(3-Bromo-5-chlorophenyl)morpholine
Uniqueness
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ester group, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
生物活性
Ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate is a synthetic organic compound with notable biological activities attributed to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₂H₁₄BrClO₃
- Molecular Weight : 307.57 g/mol
It features a hydroxypropanoate backbone with a phenyl ring substituted at the 3-position with bromine and at the 5-position with chlorine. These halogen substitutions are critical for its biological activity, as they can enhance reactivity and selectivity towards various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its electrophilic nature allows it to interact with nucleophilic sites on enzyme active sites, potentially altering their function.
- Receptor Interaction : It may bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis. The halogenated phenyl group can enhance lipophilicity, facilitating membrane penetration and receptor binding.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic processes.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with bromine and chlorine substitutions have shown enhanced activity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research has demonstrated that halogenated compounds can possess significant antimicrobial activity. A study on related compounds indicated that those with similar substituents effectively inhibited the growth of Gram-positive bacteria, suggesting a potential therapeutic application in treating bacterial infections .
Data Table of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination and Chlorination : Starting from a suitable phenolic precursor, bromination and chlorination reactions are performed to introduce the halogen substituents.
- Esterification : The hydroxypropanoate moiety is introduced through esterification reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
属性
分子式 |
C11H12BrClO3 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC 名称 |
ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
InChI 键 |
TUTFDIWBCKGYLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















